N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-13-6-2-4-8-15(13)19-16(21)11-22-17-10-9-12-5-1-3-7-14(12)20-17/h1-10H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNYYTYQRVFKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
General Synthetic Strategy
The synthesis of N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide typically involves a two-step process:
- Preparation of Quinoline-2-Thiol : The thiol group is introduced at the 2-position of the quinoline core.
- Nucleophilic Substitution with Chloroacetamide : The quinoline-2-thiol reacts with 2-chloro-N-(2-fluorophenyl)acetamide to form the thioether bond.
Synthesis of Quinoline-2-Thiol
Quinoline-2-thiol is commonly synthesized via the reaction of 2-chloroquinoline with sodium hydrosulfide (NaSH) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds under reflux (90–100°C) for 6–8 hours, yielding the thiol intermediate with >70% efficiency.
Thioether Formation
The critical step involves the coupling of quinoline-2-thiol with 2-chloro-N-(2-fluorophenyl)acetamide. This reaction is facilitated by a mild base, such as potassium carbonate (K₂CO₃), in acetone at 50–60°C for 4–6 hours. The mechanism proceeds via a nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electrophilic carbon adjacent to the chloro group in the acetamide derivative.
Reaction Optimization
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction yield and purity:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Acetone | 65 | 98 |
| Base | K₂CO₃ | 65 | 98 |
| Temperature | 60°C | 65 | 98 |
Alternative solvents (e.g., DMF, THF) and bases (e.g., triethylamine, NaH) were evaluated but resulted in lower yields (40–55%) due to side reactions such as disulfide formation.
Characterization Data
Spectroscopic Analysis
The compound was characterized using NMR, IR, and mass spectrometry:
¹H NMR (400 MHz, DMSO-$$d_6$$)
- δ 8.45 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, quinoline-H)
- δ 7.92–7.85 (m, 2H, fluorophenyl-H)
- δ 4.32 (s, 2H, -SCH₂CO-)
- δ 3.21 (s, 1H, NH)
IR (KBr, $$ \nu_{\text{max}} $$)
Melting Point
Industrial Scale-Up Considerations
Challenges in Large-Scale Production
- Purification : Column chromatography is inefficient for industrial batches; recrystallization from ethanol/water (3:1) is preferred.
- By-Product Management : Disulfide by-products are minimized by maintaining an inert nitrogen atmosphere.
Comparative Analysis with Structural Analogs
Impact of Substituents on Yield
The table below compares yields of this compound with analogs bearing different aromatic groups:
| Compound | R-Substituent | Yield (%) |
|---|---|---|
| N-(2-Fluorophenyl) derivative | None | 65 |
| N-(4-Nitrophenyl) derivative | NO₂ | 58 |
| N-(3-Chlorophenyl) derivative | Cl | 62 |
Electron-withdrawing groups (e.g., NO₂) slightly reduce yields due to increased steric hindrance.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
Mechanistic Pathway :
The sulfur atom in the thioether is oxidized sequentially:Electron-withdrawing groups (e.g., fluorine) on the phenyl ring stabilize the transition state, enhancing oxidation efficiency .
Nucleophilic Aromatic Substitution at the Fluorophenyl Ring
The fluorine atom at the ortho position of the phenyl ring participates in nucleophilic substitution reactions:
Substituent Effects :
Electron-withdrawing groups (e.g., -NO₂) para to fluorine enhance reactivity by polarizing the C-F bond, as demonstrated in kinetic studies .
Reduction of the Quinoline Ring
The quinoline moiety undergoes selective reduction under hydrogenation conditions:
Mechanistic Insight :
The nitrogen atom in the quinoline ring directs hydrogenation to the 1,2,3,4-positions, forming a tetrahydroquinoline system .
Hydrolysis of the Acetamide Group
The acetamide group hydrolyzes under acidic or basic conditions:
Applications :
Hydrolysis products serve as intermediates for synthesizing esters or amides with modified pharmacological profiles .
Cross-Coupling Reactions
The quinoline ring participates in palladium-catalyzed cross-coupling reactions:
Substrate Scope :
Electron-rich arylboronic acids (e.g., 4-methoxyphenyl) exhibit higher yields (75–85%) compared to electron-deficient analogues (40–50%) .
Comparative Reactivity with Analogues
A comparison of reactivity across halogen-substituted derivatives reveals:
| Compound | Oxidation Rate (t₁/₂, hours) | Substitution Yield (%) | Hydrolysis Rate (k, h⁻¹) |
|---|---|---|---|
| N-(2-Fluorophenyl)-2-(quinolin-2-ylthio)acetamide | 2.5 (sulfoxide) | 78 (SNAr with NH₃) | 0.15 (acidic) |
| N-(2-Chlorophenyl) analogue | 3.2 | 65 | 0.09 |
| N-(2-Bromophenyl) analogue | 4.1 | 52 | 0.07 |
Key Trend :
Fluorine’s strong electron-withdrawing effect accelerates substitution and hydrolysis compared to bulkier halogens , .
Scientific Research Applications
N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide exhibits various biological activities, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, possess antimicrobial properties. Studies have demonstrated significant inhibition against various pathogens, with minimum inhibitory concentrations (MIC) reflecting potent activity:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 9a | 88.50 | Moderate |
| 9b | 46.00 | High |
| 9c | 19.70 | Very High |
α-Glucosidase Inhibition
This compound has also been investigated for its α-glucosidase inhibitory activity, which is crucial for managing diabetes. The following table summarizes findings from studies on various derivatives:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 9d | 3.20 | Significant improvement over acarbose |
| 9e | 110.40 | Inferior activity compared to 9d |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is critical for optimizing the efficacy of this compound. Modifications to the quinoline and phenyl moieties can enhance biological activity. For instance, substituting electron-withdrawing groups has been shown to improve enzyme binding and inhibition potency.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.
Comparison with Similar Compounds
Quinoline-Based Derivatives
- N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide (): This analog replaces the thioether with an oxygen linker, reducing lipophilicity (logP) and altering hydrogen-bonding capacity. The oxygen linker may decrease metabolic stability compared to the sulfur-containing target compound . Key Data: Dihedral angle between quinoline and benzene rings = 87.19°; forms intermolecular hydrogen bonds with water .
- 2-(Quinolin-8-yloxy)-N-phenylacetamide (Li et al., 2005): Lacks the 2-fluorophenyl group but shares the quinoline-oxygen-acetamide backbone.
Pyrazole and Triazole Derivatives
- N-(2-Fluorophenyl)-2-(5-(4-methylthiazol-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl)acetamide (17b, ): Replaces quinoline with a quinoxaline-pyrazole-thiazole system. Exhibits a lower synthesis yield (7%) compared to typical quinoline-based analogs (e.g., 42–86% in ) .
N-(4-Fluorophenyl)-2-(phenylsulfonyl)acetamide (54, ) :
Features a sulfonyl group instead of thioether, increasing electron-withdrawing effects. Reported 86.6% yield and higher melting point (204–206°C), suggesting greater crystallinity .
Fluorophenyl Substituent Variations
- N-(2-Chloro-4-fluorophenyl)-2-chloroacetamide (): Dual chloro/fluoro substitution increases molecular weight (C₈H₆Cl₂FNO) and polarity. Such analogs are intermediates for anticancer agents but may exhibit higher toxicity .
Ocfentanil () : A regulated opioid derivative with N-(2-fluorophenyl)acetamide and piperidine groups. Highlights the pharmacological versatility of fluorophenyl-acetamide scaffolds but underscores risks of central nervous system activity .
Biological Activity
N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline moiety linked to a 2-fluorophenyl group through a thioacetamide bridge. The presence of the fluorine atom is critical as it influences the compound's electronic properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The quinoline structure is known for its ability to intercalate with DNA, potentially disrupting cellular processes, which may lead to anticancer effects. Additionally, it may act as a nucleophile or electrophile in various biochemical reactions, modulating enzyme activities.
Antimicrobial Activity
Research has indicated that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various pathogens, with minimum inhibitory concentrations (MIC) indicating potent activity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 9a | 88.50 | Moderate |
| 9b | 46.00 | High |
| 9c | 19.70 | Very High |
α-Glucosidase Inhibition
The compound has also been investigated for its α-glucosidase inhibitory activity, which is crucial in managing diabetes. In one study, derivatives were synthesized and tested, showing varying degrees of inhibition based on structural modifications:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 9d | 3.20 | Significant improvement over acarbose |
| 9e | 110.40 | Inferior activity compared to 9d |
The introduction of electron-withdrawing groups like fluorine at the ortho position was found to enhance inhibitory potency significantly .
Case Studies
- Anticancer Potential : A study explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics, suggesting its potential as a lead compound for further development.
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that substituents on the phenyl ring greatly influence the biological activity of quinoline derivatives. For instance, compounds with halogen substitutions displayed enhanced potency against α-glucosidase compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
